molecular formula C18H14FNO B13530626 3-(4-(BenZyloxy)-2-fluorophenyl)pyridine

3-(4-(BenZyloxy)-2-fluorophenyl)pyridine

Cat. No.: B13530626
M. Wt: 279.3 g/mol
InChI Key: BDWISRBWUQAFST-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a chemical compound with the CAS Number 2172101-35-6 and a molecular formula of C18H14FNO . It has a molecular weight of 279.31 g/mol . This fluorinated phenylpyridine derivative is part of a class of compounds frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry and materials science. While the specific biological activity and mechanism of action for this exact molecule require further investigation, structurally related compounds containing the [1,2,4]triazolo[4,3-a]pyridine motif are recognized for a range of research applications. These include studies into antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents . Furthermore, such heterocyclic frameworks are explored for their potential use in developing molecular chemosensors for detecting metal ions, anions, and amino acids, as well as in the construction of novel luminophores . The presence of the benzyloxy group and fluorine atom on the phenyl ring makes this compound a valuable and versatile scaffold for chemical synthesis and the development of structure-activity relationships in various research programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

3-(2-fluoro-4-phenylmethoxyphenyl)pyridine

InChI

InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2

InChI Key

BDWISRBWUQAFST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F

Origin of Product

United States

Preparation Methods

The core challenge is the selective introduction of the benzyloxy group and fluorine substituent on the phenyl ring and then coupling this with pyridine.

Preparation of 4-Benzyloxy Substituted Pyridine Derivatives

A key intermediate in synthesizing the target compound is 4-benzyloxy-pyridine-2-one or related pyridine derivatives bearing benzyloxy substitution. According to a patented method:

  • Starting Material: 4-benzyloxy-pyridine-N-oxide
  • Reagents: Acetic anhydride and N,N-dimethylformamide (DMF)
  • Conditions: Heating under reflux, followed by vacuum distillation and precipitation with ethyl acetate.
  • Yields: Improved yields with simplified solvent use and reduced material consumption.
  • Key Parameters:
Component Ratio or Amount
4-Benzyloxy-pyridine-N-oxide 1 (molar ratio)
Acetic anhydride 1.4 to 2.5 (molar ratio)
N,N-Dimethylformamide (DMF) 1.9 to 3.8 times the mass of N-oxide
  • The 4-benzyloxy-pyridine-N-oxide is prepared by reacting 4-nitropyridine-N-oxide with benzyl alcohol and sodium, followed by filtration and recrystallization steps.

This method offers a scalable, industrially viable route to benzyloxy-substituted pyridine intermediates, which are crucial for further functionalization toward the target compound.

Coupling to Pyridine Ring

The attachment of the substituted phenyl group to the pyridine ring at the 3-position can be achieved via:

The overall yields for such multi-step syntheses are typically modest (1-7%), reflecting the complexity of the molecule and the multiple functional group transformations involved.

Representative Preparation Workflow and Data Table

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Benzylation of 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde, benzyl chloride, alkali carbonate Stirring in solvent, one-pot reaction 4-benzyloxybenzaldehyde 79-92
2 Condensation with 4-fluoroaniline 4-benzyloxybenzaldehyde, 4-fluoroaniline Stirring, post-processing N-(4-fluorophenyl)-4-benzyloxybenzylidene amine ~90
3 Preparation of 4-benzyloxy-pyridine-2-one 4-benzyloxy-pyridine-N-oxide, acetic anhydride, DMF Reflux, vacuum distillation, precipitation 4-benzyloxy-pyridine-2-one Improved
4 Suzuki coupling Halogenated pyridine, boronic acid derivative Pd-catalyst, base, solvent, heat 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine 1-7

Additional Notes on Reaction Conditions and Optimization

  • Solvent choice: Ethyl acetate is preferred for post-reaction workup due to easy recovery and environmental considerations.
  • Catalysts: Palladium-based catalysts are standard for cross-coupling steps; microwave assistance can accelerate cyanation steps.
  • Temperature control: Reflux conditions for benzyloxy-pyridine ketone synthesis and moderate heating for nucleophilic substitutions are critical for yield optimization.
  • Purification: Filtration, recrystallization, and washing with solvents like diethyl ether or isopropyl alcohol ensure high purity of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a chemical compound with a pyridine ring substituted with a benzyloxy group and a fluorophenyl moiety. It exhibits unique structural features that contribute to its potential biological activities and applications in medicinal chemistry. The presence of the benzyloxy group enhances lipophilicity, while the fluorine atom in the phenyl ring can influence electronic properties, making it a subject of interest in various research fields.

Scientific Research Applications

This compound has diverse applications, especially in medicinal chemistry.

Medicinal Chemistry

  • Anticancer Agent Research indicates that this compound may exhibit significant biological activities, particularly in cancer research. Its structure suggests it could be an anticancer agent due to its ability to inhibit specific kinases and disrupt signaling pathways involved in cell proliferation.
  • Biological Targets Studies on this compound's interactions with biological targets have revealed its ability to bind effectively to certain kinases and receptors. This binding can inhibit their activity, leading to a suppression of cancer cell growth and proliferation. Further research is ongoing to elucidate the full range of its molecular interactions and mechanisms of action.
  • Synthesis The synthesis of this compound typically involves multi-step organic reactions. A common method includes using reagents such as potassium permanganate for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Recent advancements have also explored greener synthesis methods, such as ultrasound-assisted techniques, which reduce reaction times significantly while maintaining high yields .

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-aminePyrimidine core with benzyloxy and fluorophenyl groupsAnticancer, antibacterial
Pyrido[2,3-d]pyrimidinesSimilar core structureAnticancer, CNS effects
Fluorophenyl DerivativesFluorinated phenyl groupsEnhanced stability and bioavailability

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on pyridine derivatives significantly alter their physical and chemical properties. Below is a comparison of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine C₁₈H₁₄FNO 279.3 Not reported Benzyloxy, 2-fluoro High lipophilicity; potential π-π stacking
3-(Benzyloxy)-2-(trifluoromethyl)pyridine (4p) C₁₃H₁₀F₃NO 271.2 Not reported Benzyloxy, 2-CF₃ Enhanced electronegativity; improved metabolic stability
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 249.2 Not reported Carboxy, 3-fluoro, 2-hydroxy High solubility; acidic functionality
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies 466–545 268–287 Chloro, amino, substituted phenyl High melting points; diverse substitution patterns

Key Observations :

  • Lipophilicity : The benzyloxy group in this compound increases hydrophobicity compared to hydroxyl or carboxy substituents (e.g., in ).
  • Thermal Stability : Compounds with multiple aromatic substituents (e.g., ) exhibit higher melting points (268–287°C), suggesting stronger intermolecular interactions.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons in the benzyloxy and fluorophenyl groups would resonate at δ 6.5–8.0 ppm, with splitting patterns reflecting substituent positions .
  • IR Spectroscopy: Stretching vibrations for C-F (~1100 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) would be diagnostic .

Q & A

Q. What optimized synthetic routes yield 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine with high purity?

The compound can be synthesized via condensation reactions followed by cyclization. For example, a Schiff base intermediate can be formed by reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazinopyridine in ethanol under acidic conditions (acetic acid), achieving a 91% yield after purification by vacuum filtration and washing with methanol/water . Key parameters include:

  • Solvent choice : Ethanol balances solubility and reaction kinetics.
  • Catalyst : Acetic acid facilitates imine formation.
  • Purification : Sequential washing removes unreacted starting materials.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Assigns aromatic protons (δ 7.0–8.1 ppm) and benzyloxy/methoxy groups (δ 5.11 ppm, δ 3.84 ppm) .
  • FTIR : Confirms C=N stretches (~1596 cm⁻¹) and ether linkages (~1261 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M + H]+ at m/z 334.1553) .
    Cross-referencing with crystallography data (e.g., C–C bond lengths: mean 0.004 Å) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 4°C to prevent degradation .
  • Exposure control : Use fume hoods and PPE (gloves, lab coats) due to unknown chronic toxicity .
  • Waste disposal : Segregate organic waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational models predict the compound’s bioactivity for medicinal chemistry applications?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity using descriptors like logP and H-bonding capacity .
  • Electronic properties : DFT calculations (e.g., Gaussian 09) can map frontier orbitals to assess reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Meta-analysis : Compare data across studies while accounting for differences in cell lines or assay protocols .

Q. What crystallographic strategies elucidate its solid-state behavior?

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., C1–C8–C9 = 116.88°) and packing motifs .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) for formulation studies .
  • Polymorph screening : Explore solvent-mediated crystallization to identify stable forms .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro) to modulate solubility .
  • Bioisosteric replacement : Substitute pyridine with triazolo[4,3-a]pyridine to enhance metabolic stability .
  • Pro-drug strategies : Introduce ester linkages (e.g., acetyl) to improve bioavailability .

Methodological Considerations

  • Experimental design : Always include positive/negative controls (e.g., known kinase inhibitors) in bioassays .
  • Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .
  • Contradiction mitigation : Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce bias .

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